

Spectroscopic Profile of (R)-Piperazin-2-ylmethanol: A Technical Guide

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Compound of Interest

Compound Name: (R)-Piperazin-2-ylmethanol

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This technical guide provides a comprehensive overview of the spectroscopic data for **(R)-Piperazin-2-ylmethanol**, a chiral piperazine derivative of interest in pharmaceutical research and development. Due to the limited availability of published experimental spectra for this specific enantiomer, this document presents a combination of predicted spectroscopic data, characteristic spectral features, and detailed experimental protocols. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of **(R)-Piperazin-2-ylmethanol** and related compounds.

Chemical Structure and Properties

- IUPAC Name: (2R)-piperazin-2-ylmethanol
- Molecular Formula: C₅H₁₂N₂O
- Molecular Weight: 116.16 g/mol
- CAS Number: 149715-47-9

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **(R)-Piperazin-2-ylmethanol**. These values are calculated based on established spectroscopic principles and databases and serve as a reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **(R)-Piperazin-2-ylmethanol**

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~3.5-3.7	dd	2H	-CH ₂ OH
~3.0-3.2	m	1H	H-2
~2.7-2.9	m	4H	H-3, H-5
~2.5-2.7	m	2H	H-6
Variable	br s	3H	-NH, -OH

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions. dd = doublet of doublets, m = multiplet, br s = broad singlet.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **(R)-Piperazin-2-ylmethanol**

Chemical Shift (δ) ppm	Carbon Assignment
~65	-CH ₂ OH
~58	C-2
~46	C-3, C-5
~45	C-6

Note: Predicted chemical shifts are estimates and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for **(R)-Piperazin-2-ylmethanol**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
3400-3200	O-H stretch (H-bonded)	Alcohol	Strong, Broad
3350-3250	N-H stretch	Secondary Amine	Medium, Broad
2950-2850	C-H stretch	Alkane	Strong
1480-1440	C-H bend (scissoring)	-CH ₂ -	Medium
1150-1050	C-O stretch	Primary Alcohol	Strong
1100-1000	C-N stretch	Aliphatic Amine	Medium-Weak

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for **(R)-Piperazin-2-ylmethanol**

m/z	Ion Type	Notes
116	[M] ⁺	Molecular ion (for Electron Ionization)
117	[M+H] ⁺	Protonated molecule (for Electrospray Ionization)
85	[M-CH ₂ OH] ⁺	Loss of the hydroxymethyl group
70	[C ₄ H ₈ N] ⁺	Fragmentation of the piperazine ring
44	[C ₂ H ₆ N] ⁺	Common fragment from piperazine ring cleavage

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for **(R)-Piperazin-2-ylmethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **(R)-Piperazin-2-ylmethanol** in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a solvent-appropriate reference standard, for chemical shift calibration.

¹H NMR Acquisition:

- Set the spectrometer to a frequency of 400 MHz or higher for better resolution.
- Lock the spectrometer on the deuterium signal of the solvent.
- Optimize the magnetic field homogeneity (shimming).
- Acquire the spectrum using a standard 90° pulse sequence.
- Set the spectral width to encompass a range of 0-10 ppm.
- Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

- Utilize a proton-decoupled pulse sequence to simplify the spectrum.
- Set the spectral width to 0-80 ppm to cover the expected aliphatic carbon signals.
- A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

- Place a small amount of neat **(R)-Piperazin-2-ylmethanol** (if liquid at room temperature) or a finely ground solid sample directly onto the ATR crystal.
- Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Record a background spectrum of the empty, clean ATR crystal.
- Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

- Prepare a dilute solution of **(R)-Piperazin-2-ylmethanol** in a solvent compatible with mass spectrometry, such as methanol or acetonitrile, with 0.1% formic acid to promote protonation. A typical concentration is in the range of 1-10 $\mu\text{g/mL}$.

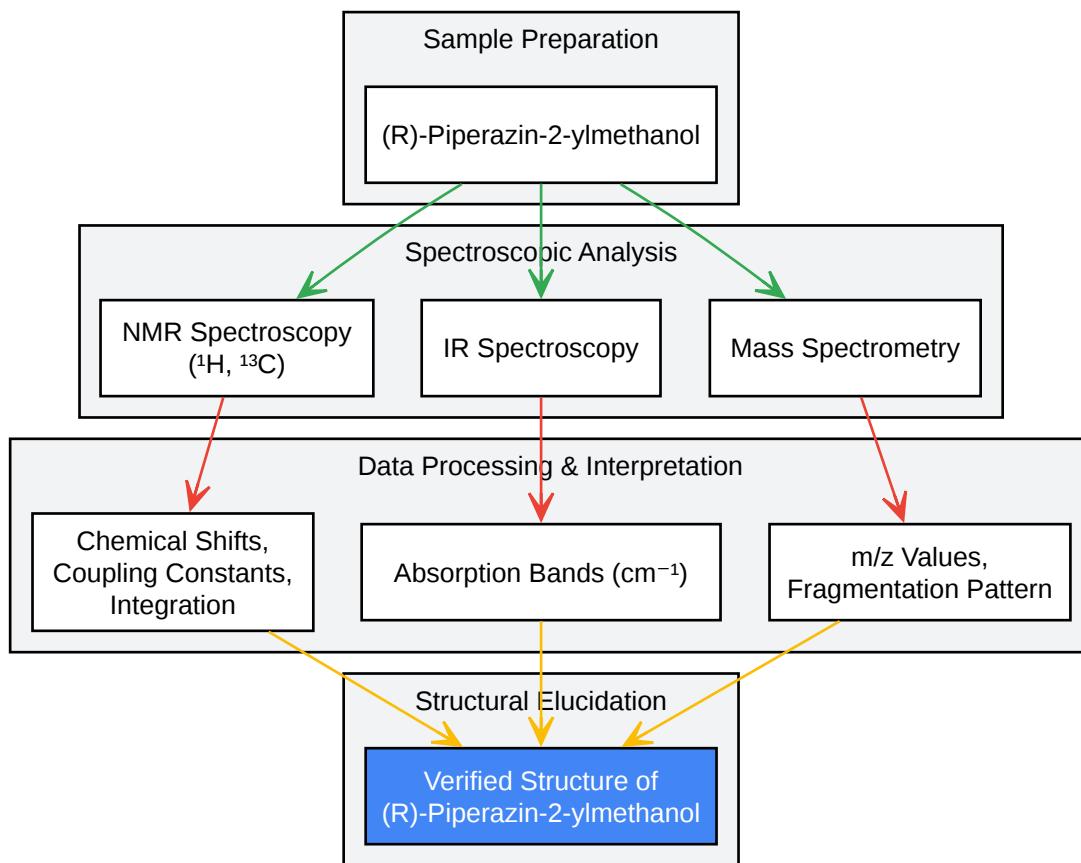
Data Acquisition (ESI-MS):

- Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 $\mu\text{L/min}$).
- Operate the mass spectrometer in positive ion mode to detect the $[\text{M}+\text{H}]^+$ ion.
- Set the capillary voltage, nebulizer gas pressure, and drying gas temperature to optimal values for the instrument and analyte.
- Acquire spectra over a mass-to-charge (m/z) range that includes the expected molecular ion, for instance, m/z 50-200.

- For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the precursor ion (m/z 117) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound such as **(R)-Piperazin-2-ylmethanol**.



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